molecular formula C19H18ClNO B4206915 1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE

1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE

Cat. No.: B4206915
M. Wt: 311.8 g/mol
InChI Key: WQIFGKNEVHZPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a 4-chlorobenzyl group attached to the indole nucleus, which is further substituted with an ethanone group at the 3-position and an ethyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE can be achieved through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole with various aromatic aldehydes under basic conditions. The reaction can be carried out using solvents like 1,4-dioxane and bases such as potassium hydroxide (KOH) at room temperature . Alternatively, the reaction can be performed under solvent-free conditions, which is more environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The indole nucleus can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ethanone group to an alcohol.

    Nucleophilic Substitution: The 4-chlorobenzyl group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(4-CHLOROPHENYL)METHYL]-7-ETHYLINDOL-3-YL}ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group at the 3-position and the ethyl group at the 7-position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-7-ethylindol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO/c1-3-15-5-4-6-17-18(13(2)22)12-21(19(15)17)11-14-7-9-16(20)10-8-14/h4-10,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIFGKNEVHZPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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